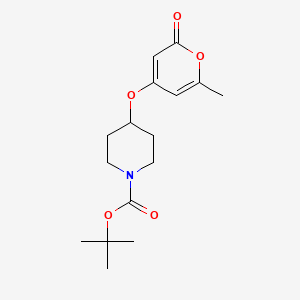

tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a 6-methyl-2-oxo-2H-pyran-4-yl ether substituent. The 2-oxo-2H-pyran moiety introduces electron-withdrawing and hydrogen-bonding capabilities, which may influence reactivity and interactions in biological systems .

Properties

IUPAC Name |

tert-butyl 4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11-9-13(10-14(18)20-11)21-12-5-7-17(8-6-12)15(19)22-16(2,3)4/h9-10,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGPVKIBGUQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

Attachment of the 6-Methyl-2-oxo-2H-pyran-4-yloxy Moiety: This step involves the reaction of the piperidine derivative with 6-methyl-2-oxo-2H-pyran-4-ol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

tert-Butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and the pyran moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the piperidine-1-carboxylate core but differing in substituents.

Structural and Electronic Differences

- Pyran-2-one vs. Aryl Ethers : The target compound’s 6-methyl-2-oxo-2H-pyran group introduces a conjugated lactone ring, enhancing electron-withdrawing effects compared to simple aryl ethers (e.g., 4-bromobenzyl in ). This may reduce nucleophilic reactivity at the piperidine oxygen.

- Triazole vs.

- Sulfonate Esters : The methylsulfonyloxyethyl substituent in provides a leaving group for alkylation reactions, contrasting with the stable ether linkage in the target compound.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

*Calculated using Molinspiration or similar tools.

- Hydrogen Bonding: The benzimidazolone analog’s NH group (1 H-bond donor) may enhance target binding compared to the target compound’s non-donor profile.

Biological Activity

The compound tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate is a member of the piperidine family, characterized by its unique structural features that include a tert-butyl group and a pyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The presence of the piperidine ring allows for potential interactions with neurotransmitter systems, while the pyran moiety may contribute to antioxidant properties.

Pharmacological Studies

Recent studies have indicated that compounds similar to tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate exhibit various pharmacological effects, including:

- Antioxidant Activity : The pyran moiety has been linked to scavenging free radicals, which can mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Compounds containing piperidine structures have shown promise in reducing inflammation through modulation of cytokine release .

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. Results indicated that the compound significantly reduced DPPH levels, demonstrating effective radical scavenging activity (IC50 = 15 µM) .

Study 2: Anti-inflammatory Effects in Murine Models

In vivo studies on mice treated with similar piperidine derivatives showed a reduction in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that these compounds could be beneficial in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key steps for optimizing the synthesis of tert-butyl 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxylate?

Methodological Answer:

Synthesis optimization typically involves:

- Coupling Conditions : Use of coupling agents (e.g., EDC/HOBt) for esterification between the pyran and piperidine moieties. Temperature control (20–25°C) minimizes side reactions .

- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is stable under basic conditions but requires acidic media (e.g., TFA) for removal .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard. Purity >95% is achievable via recrystallization in ethanol .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyran-4-yloxy linkage and Boc protection. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and pyran carbonyl (δ 165–170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 336.18) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the piperidine ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar piperidine-Boc derivatives?

Methodological Answer:

- Structural Comparisons : Analyze substituent effects using analogs (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate vs. tert-butyl 4-(diphenylamino)piperidine-1-carboxylate). Electron-withdrawing groups (e.g., cyano) may reduce membrane permeability .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability assays (MTT vs. resazurin) to minimize discrepancies .

- Meta-Analysis : Cross-reference PubChem BioAssay data with in-house results to identify outliers .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify the pyran (e.g., 6-methyl to 6-ethyl) or piperidine (e.g., N-Boc to Cbz) to assess impact on target binding .

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). Validate with SPR or ITC binding assays .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyran-2-one carbonyl) using MOE or Discovery Studio .

Advanced: How should researchers address incomplete toxicity data during preclinical studies?

Methodological Answer:

- Proactive Testing : Conduct Ames (mutagenicity) and hERG channel inhibition assays early. For example, tert-butyl derivatives with aromatic amines may require metabolic stability testing .

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate) to predict hepatotoxicity .

- Safety Margins : Calculate NOAEL (No Observed Adverse Effect Level) from acute rodent studies and apply a 10-fold safety factor for human equivalent dosing .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (Ar/N2) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How can in silico models predict the metabolic fate of this compound?

Methodological Answer:

- Software Tools : Use ADMET Predictor or StarDrop to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .

- Metabolite ID : Simulate Phase I/II transformations (e.g., Boc cleavage followed by glucuronidation) using GLORY or Meteor Nexus .

- Validation : Compare predictions with in vitro microsomal stability assays (human/rat liver microsomes) .

Table 1: Comparative Reactivity of Key Functional Groups

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.